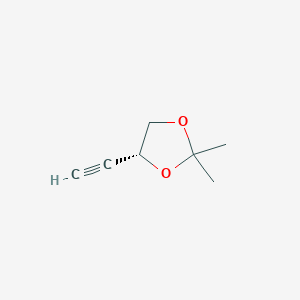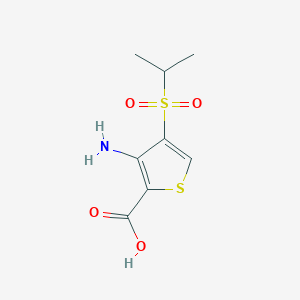![molecular formula C10H7ClN2O4S B062795 1-[(2-Chloro-5-nitrophenyl)sulfonyl]-1H-pyrrole CAS No. 173908-09-3](/img/structure/B62795.png)
1-[(2-Chloro-5-nitrophenyl)sulfonyl]-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Chloro-5-nitrophenyl)sulfonyl]-1H-pyrrole, commonly known as CNPS-pyrrole, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Wissenschaftliche Forschungsanwendungen
CNPS-pyrrole has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against various enzymes such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. Additionally, CNPS-pyrrole has been investigated for its anticancer properties, with studies showing its ability to induce apoptosis in cancer cells.
Wirkmechanismus
The mechanism of action of CNPS-pyrrole is not fully understood, but it is believed to involve the inhibition of enzymes through the formation of covalent bonds with the active site of the enzyme. This leads to the disruption of the enzyme's normal function, resulting in the desired physiological effect.
Biochemical and Physiological Effects:
CNPS-pyrrole has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and exhibit neuroprotective properties. Additionally, CNPS-pyrrole has been shown to have a positive effect on cognitive function, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CNPS-pyrrole is its potent inhibitory activity against enzymes, making it a valuable tool for the study of enzyme function. However, its high reactivity and potential toxicity limit its use in certain experiments. Additionally, the synthesis of CNPS-pyrrole can be challenging and time-consuming, making it less accessible to researchers.
Zukünftige Richtungen
There are several potential future directions for the research on CNPS-pyrrole. One area of interest is the development of CNPS-pyrrole derivatives with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of CNPS-pyrrole and its potential applications in the treatment of various diseases. Finally, the development of more efficient and cost-effective synthesis methods for CNPS-pyrrole could lead to increased accessibility and wider use in research.
Conclusion:
In conclusion, CNPS-pyrrole is a promising compound with potential applications in various fields of research. Its potent inhibitory activity against enzymes, anticancer properties, and neuroprotective effects make it a valuable tool for the study of enzyme function and the development of new treatments for various diseases. However, further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
CNPS-pyrrole can be synthesized through a multi-step process involving the reaction of 2-chloro-5-nitrobenzenesulfonyl chloride with pyrrole in the presence of a base such as triethylamine. The resulting intermediate is then subjected to a cyclization reaction to form CNPS-pyrrole.
Eigenschaften
CAS-Nummer |
173908-09-3 |
|---|---|
Produktname |
1-[(2-Chloro-5-nitrophenyl)sulfonyl]-1H-pyrrole |
Molekularformel |
C10H7ClN2O4S |
Molekulargewicht |
286.69 g/mol |
IUPAC-Name |
1-(2-chloro-5-nitrophenyl)sulfonylpyrrole |
InChI |
InChI=1S/C10H7ClN2O4S/c11-9-4-3-8(13(14)15)7-10(9)18(16,17)12-5-1-2-6-12/h1-7H |
InChI-Schlüssel |
FHEDPFCRYCQUHG-UHFFFAOYSA-N |
SMILES |
C1=CN(C=C1)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Kanonische SMILES |
C1=CN(C=C1)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Andere CAS-Nummern |
173908-09-3 |
Synonyme |
1-[(2-Chloro-5-nitrophenyl)sulfonyl]-1H-pyrrole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



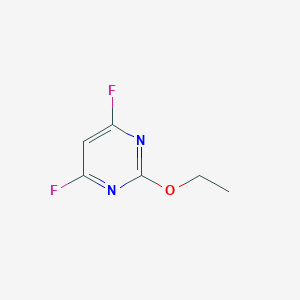
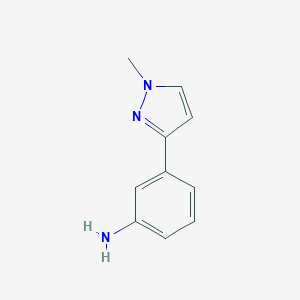

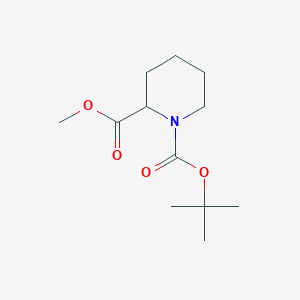
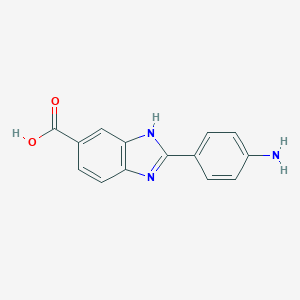
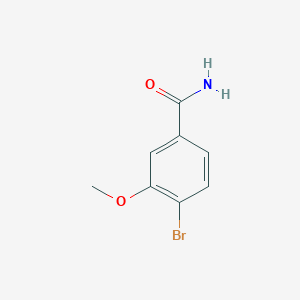
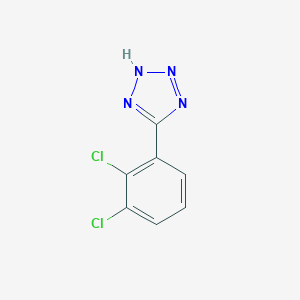
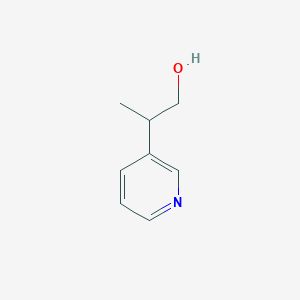
![[1,1'-Biphenyl]-2,3,5-triamine](/img/structure/B62734.png)

